molecular formula C10H6Cl2N2O B161330 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone CAS No. 1698-58-4

5,6-Dichloro-2-phenyl-3(2H)-pyridazinone

Cat. No.: B161330
CAS No.: 1698-58-4
M. Wt: 241.07 g/mol
InChI Key: BMKCLGBWAXSQQL-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-phenyl-3(2H)-pyridazinone is a pyridazinone derivative characterized by two chlorine atoms at positions 5 and 6 of the heterocyclic ring and a phenyl group at position 2. Pyridazinones are six-membered aromatic rings containing two adjacent nitrogen atoms, and substitutions at specific positions modulate their physicochemical and pharmacological properties. For instance, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives are synthesized via alkylation with halides in the presence of potassium carbonate (K₂CO₃) .

Properties

CAS No.

1698-58-4

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

5,6-dichloro-2-phenylpyridazin-3-one

InChI

InChI=1S/C10H6Cl2N2O/c11-8-6-9(15)14(13-10(8)12)7-4-2-1-3-5-7/h1-6H

InChI Key

BMKCLGBWAXSQQL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)Cl)Cl

Other CAS No.

1698-58-4

Synonyms

5,6-dichloro-2-phenyl-pyridazin-3-one

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Pyridazinone Derivatives and Their Substitution Patterns

Compound Name Substituents Biological Activity Key Reference
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone 5-Cl, 6-Cl, 2-Ph Under investigation
6-Chloro-2-phenyl-3(2H)-pyridazinone 6-Cl, 2-Ph Not specified
6-Phenylpyridazin-3(2H)-one (PPD) 6-Ph Cardiotonic agent
Emorfazone 4-OEt, 2-Me, 5-Morpholino Analgesic, anti-inflammatory
5,6-Diphenyl-3(2H)-pyridazinone 5-Ph, 6-Ph Analgesic, anti-inflammatory

Key Observations :

  • Phenyl Group Position: The 2-phenyl substitution is shared with 6-Chloro-2-phenyl-3(2H)-pyridazinone , but the additional 5-Cl in the former could alter steric and electronic interactions.

Pharmacological Activities

Analgesic and Anti-inflammatory Effects

  • This suggests that side-chain length and terminal functional groups critically influence efficacy and safety.
  • Emorfazone: A clinically used pyridazinone, emorfazone lacks chlorine substituents but includes a morpholino group, highlighting the role of heterocyclic substitutions in modulating activity .

Antihypertensive and Vasorelaxant Effects

  • Pyridazinones with pyrrole or piperazine substituents (e.g., 6-[4-(3-chlorophenyl)piperazine]-3(2H)-pyridazinone) demonstrate vasorelaxant effects via calcium channel modulation . The dichloro-phenyl variant may exhibit similar mechanisms but requires empirical validation.

Physicochemical Properties

Table 2: Solubility and Molecular Weight Comparison

Compound Molecular Weight (g/mol) Solubility Data
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone ~279.1 (calculated) Likely low (hydrophobic Cl)
6-Phenylpyridazin-3(2H)-one (PPD) 172.18 Experimentally studied in aqueous solutions

Key Insight : Chlorine atoms increase molecular weight and reduce aqueous solubility, which may necessitate formulation strategies for in vivo applications.

Preparation Methods

Synthesis via Mucochloric Acid and Benzene

A foundational approach involves the Friedel-Crafts acylation of benzene with mucochloric acid (2,3-dichloromaleic anhydride) in the presence of anhydrous aluminum chloride (AlCl₃). This reaction forms 3,4-dichloro-5-phenylfuran-2(5H)-one, a key intermediate. Subsequent treatment with hydrazine hydrate in N,N-dimethylformamide (DMF) at 80°C induces ring expansion, yielding 5-chloro-6-phenylpyridazin-3(2H)-one. While this method produces a mono-chlorinated pyridazinone, it provides a scaffold for further chlorination.

Optimization Insights :

  • Solvent : DMF outperforms ethanol or acetic acid, enhancing reaction efficiency.

  • Temperature and Time : Heating at 80°C for 40 minutes maximizes yield (68%).

  • Challenges : Residual chlorine positioning necessitates post-synthetic modifications for di-chlorination.

Halogenation of Pyridazinone Precursors

Direct Chlorination of 2-Phenylpyridazin-3(2H)-one

4,5-Dichloro-2-phenyl-3(2H)-pyridazinone, a structural analog, is synthesized via ammonolysis of 4,5-dichloro-2-phenylpyridazin-3(2H)-one under pressurized conditions. Although this method targets 4-chloro-5-amino derivatives, it highlights the reactivity of dichlorinated precursors. Adapting this protocol with alternative nucleophiles or chlorinating agents could enable selective 5,6-dichlorination.

Key Reaction Parameters :

  • Catalysts : 4-Hydroxyphenyl-acetic acid or 4-hydroxybenzoic acid improve yields (91%) by neutralizing HCl byproducts.

  • Conditions : Reactions proceed at 50–150°C in aqueous ammonia, emphasizing the role of temperature in regioselectivity.

Hydrazine-Mediated Cyclization and Subsequent Chlorination

Cyclization of Phenylhydrazine Derivatives

A generalized route involves condensing 2-phenylhydrazine with carbonyl compounds (e.g., diketones or ketoesters) to form pyridazinone intermediates. Subsequent chlorination with agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) introduces chlorine atoms at positions 5 and 6.

Mechanistic Considerations :

  • Cyclization : Intramolecular dehydration forms the pyridazinone core.

  • Chlorination : Electrophilic aromatic substitution targets electron-deficient positions, guided by the ring’s electronic environment.

Example Protocol :

  • React 2-phenylhydrazine with levulinic acid to form a dihydropyridazinone.

  • Treat with PCl₅ in refluxing toluene to achieve di-chlorination.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey Reagents/ConditionsYieldAdvantagesLimitations
Friedel-Crafts/HydrazineMucochloric acid, benzeneAlCl₃, DMF, 80°C68%High regioselectivityMono-chlorination requires further steps
Ammonolysis4,5-Dichloro-pyridazinoneNH₃, 4-hydroxyphenyl-acetic acid91%High yield, scalableTargets 4,5-dichloro isomer
Hydrazine Cyclization2-Phenylhydrazine, diketonesPCl₅, refluxing toluene~50%Flexible substrate scopeMulti-step, moderate yield

Mechanistic Insights and Regiochemical Control

The electronic effects of the pyridazinone ring dictate chlorination patterns. Quantum mechanical calculations suggest that the carbonyl group at position 3 deactivates the ring, directing electrophiles to positions 5 and 6. Steric effects from the phenyl group at position 2 further enhance selectivity.

Critical Factors :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states during cyclization.

  • Catalyst Choice : Lewis acids like AlCl₃ facilitate Friedel-Crafts reactions but require stringent moisture control.

Industrial-Scale Considerations

Process Optimization

Large-scale synthesis prioritizes cost efficiency and safety. The ammonolysis route is preferred for its high yield and minimal byproducts. However, chlorination methods using PCl₅ pose handling challenges due to corrosive reagents.

Safety Protocols :

  • Chlorinating Agents : Substitute PCl₅ with safer alternatives like N-chlorosuccinimide (NCS) where feasible.

  • Waste Management : Neutralize HCl byproducts with aqueous bases to prevent equipment corrosion .

Q & A

Basic Research Questions

What are the synthetic routes for 4,5-dichloro-2-phenyl-3(2H)-pyridazinone, and what critical reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation followed by hydrazine cyclization. For example:

  • Step 1: Friedel-Crafts reaction of mucochloric acid (1) with aryl derivatives forms dichlorophenylfuranone intermediates (e.g., compound 2 in ).
  • Step 2: Hydrazine hydrate treatment eliminates HCl and generates the pyridazinone core (compound 3 , ).
  • Step 3: N-Alkylation or halogenation introduces substituents. For 4,5-dichloro derivatives, chlorination at positions 4 and 5 is achieved using POCl₃ or SOCl₂ under reflux .
    Key Conditions:
  • Temperature control (<100°C) during cyclization prevents decomposition.
  • Anhydrous conditions for halogenation ensure high regioselectivity .

How is the structure of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone characterized?

Methodological Answer:

  • X-ray Crystallography: reports crystal structures of related pyridazinones, confirming planar geometry and hydrogen bonding patterns (e.g., C=O···H-N interactions).
  • Spectroscopy:
    • ¹H/¹³C NMR: Aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbon (δ 160–165 ppm) are diagnostic .
    • IR: Strong absorption at 1680–1700 cm⁻¹ for the lactam C=O group .
  • Hirshfeld Surface Analysis: Used to quantify intermolecular interactions (e.g., Cl···H contacts contribute ~12% to crystal packing, ).

Advanced Research Questions

How do chloro-substituent positions (4,5 vs. 5,6) affect the compound’s bioactivity?

Methodological Answer:

  • Comparative SAR Studies:
    • Antiplatelet Activity: 6-Phenyl-3(2H)-pyridazinones with 4,5-dichloro substitution ( ) show enhanced activity (IC₅₀ ~10 µM) compared to non-chlorinated analogs, likely due to increased lipophilicity and electron-withdrawing effects stabilizing receptor binding .
    • Cardiotonic Activity: 4,5-Dichloro derivatives (e.g., compound 22 in ) exhibit stronger positive inotropic effects (EC₅₀ ~0.1 µM) than 5,6-dichloro isomers, attributed to improved π-stacking with cardiac phosphodiesterase III .
  • Validation: Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of isomers to target proteins .

How can researchers resolve contradictions in reported antiplatelet activity data across studies?

Methodological Answer:

  • Potential Causes:
    • Assay Variability: Differences in ADP-induced platelet aggregation protocols (e.g., platelet-rich plasma vs. whole blood).
    • Purity: Impurities in commercial samples (e.g., lists 98% purity; lower grades may contain inactive byproducts).
  • Resolution Strategies:
    • Standardized Protocols: Adopt ISTH guidelines for platelet function testing.
    • HPLC-Purity Correlation: Validate bioactivity using ≥98% pure compound (TCI Chemicals, ) and compare dose-response curves across labs .

What in vitro and in vivo models are optimal for evaluating the compound’s therapeutic potential?

Methodological Answer:

  • In Vitro:
    • Platelet Aggregation: Human platelet-rich plasma stimulated with collagen/ADP (IC₅₀ determination via turbidimetry, ).
    • Cardiotonic Activity: Isolated guinea pig atria to measure force of contraction ().
  • In Vivo:
    • Thrombosis Models: Ferric chloride-induced carotid artery injury in rats (dose range: 1–10 mg/kg, i.v.).
    • Antiulcer Activity: Stress-induced gastric ulcers in rats (oral administration; compare lesion index vs. omeprazole, ).

How can computational methods guide the optimization of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone derivatives?

Methodological Answer:

  • QSAR Modeling: Use CoMFA/CoMSIA to correlate substituent effects (e.g., Cl, phenyl) with bioactivity. For example, electron-withdrawing groups at C-4 enhance PDE-III inhibition .
  • Molecular Dynamics (MD): Simulate binding stability to P2Y₁₂ receptors (antiplatelet target) over 100 ns trajectories; identify key residues (e.g., Arg256) for hydrogen bonding .

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